molecular formula C11H14O2 B14521402 6,7a-Dimethyl-2,3,3a,7a-tetrahydro-3,6-methano-1-benzofuran-7(6H)-one CAS No. 62940-20-9

6,7a-Dimethyl-2,3,3a,7a-tetrahydro-3,6-methano-1-benzofuran-7(6H)-one

Cat. No.: B14521402
CAS No.: 62940-20-9
M. Wt: 178.23 g/mol
InChI Key: HYJHVMASIUIFOR-UHFFFAOYSA-N
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Description

6,7a-Dimethyl-2,3,3a,7a-tetrahydro-3,6-methano-1-benzofuran-7(6H)-one is a complex organic compound with a unique structure. It belongs to the class of benzofurans, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7a-Dimethyl-2,3,3a,7a-tetrahydro-3,6-methano-1-benzofuran-7(6H)-one typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:

    Cyclization Reactions: Formation of the benzofuran ring through cyclization of appropriate precursors.

    Methylation: Introduction of methyl groups at specific positions using reagents like methyl iodide or dimethyl sulfate.

    Hydrogenation: Reduction of double bonds to achieve the tetrahydro structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and automated processes.

Chemical Reactions Analysis

Types of Reactions

6,7a-Dimethyl-2,3,3a,7a-tetrahydro-3,6-methano-1-benzofuran-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction of any remaining double bonds or functional groups using hydrogen gas and a catalyst.

    Substitution: Introduction of new functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium or platinum catalysts.

    Substituting Agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield more complex oxygenated derivatives, while reduction could lead to fully saturated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential biological activity, including antimicrobial, antifungal, or anticancer properties.

    Medicine: Exploration as a lead compound for drug development.

    Industry: Use in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6,7a-Dimethyl-2,3,3a,7a-tetrahydro-3,6-methano-1-benzofuran-7(6H)-one would depend on its specific interactions with biological targets. This could involve:

    Molecular Targets: Binding to enzymes, receptors, or other proteins.

    Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    2-Methylbenzofuran: A methylated derivative with different properties.

    3,6-Dimethylbenzofuran: Another methylated derivative with unique characteristics.

Uniqueness

6,7a-Dimethyl-2,3,3a,7a-tetrahydro-3,6-methano-1-benzofuran-7(6H)-one is unique due to its specific substitution pattern and tetrahydro structure, which may confer distinct chemical and biological properties compared to other benzofuran derivatives.

Properties

CAS No.

62940-20-9

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1,3-dimethyl-4-oxatricyclo[4.3.1.03,7]dec-8-en-2-one

InChI

InChI=1S/C11H14O2/c1-10-4-3-8-7(5-10)6-13-11(8,2)9(10)12/h3-4,7-8H,5-6H2,1-2H3

InChI Key

HYJHVMASIUIFOR-UHFFFAOYSA-N

Canonical SMILES

CC12CC3COC(C3C=C1)(C2=O)C

Origin of Product

United States

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